![molecular formula C13H11N3O B2552069 N-(4-pyridinylmethyl)-2-benzoxazolamine CAS No. 106245-01-6](/img/structure/B2552069.png)
N-(4-pyridinylmethyl)-2-benzoxazolamine
Overview
Description
N-(4-pyridinylmethyl)-2-benzoxazolamine, also known as PBOX, is a synthetic compound that has been widely used in scientific research. PBOX is a heterocyclic compound that contains a benzoxazole ring and a pyridine ring. It has been found to have various biological activities and has been used as a research tool to study different biological processes.
Scientific Research Applications
Molecular Simulation Methods
This compound and its derivatives have been used in classical molecular simulation methods for describing the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate . The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
Non-linear Optics
The compound has potential use in non-linear optics. The dipole moments of the guests in the final models were calculated to illustrate this potential use .
Anti-cancer Activity
This compound has been shown to exhibit biological activity against certain types of cancer cells.
Antibacterial Activity
The compound has demonstrated antibacterial activity.
Antifungal Activity
It has also shown antifungal activity.
Anti-fibrosis Activity
Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-12-11(3-1)16-13(17-12)15-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPCCNQKMTRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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